2-(3-oxo-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butyl)isoindoline-1,3-dione oxalate
Description
This compound features a complex heterocyclic framework combining isoindoline-1,3-dione, a 3-oxobutyl chain, and a piperidine ring substituted with a benzimidazole moiety bearing a trifluoromethyl (-CF₃) group. The oxalate salt form enhances solubility and stability, critical for pharmaceutical applications.
Properties
IUPAC Name |
oxalic acid;2-[3-oxo-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]butyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N4O3.C2H2O4/c27-26(28,29)25-30-21-7-3-4-8-22(21)33(25)15-17-9-12-31(13-10-17)16-18(34)11-14-32-23(35)19-5-1-2-6-20(19)24(32)36;3-1(4)2(5)6/h1-8,17H,9-16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUIFNFQELWWPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)CC(=O)CCN4C(=O)C5=CC=CC=C5C4=O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F3N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It contains anindole nucleus , which is found in many important synthetic drug molecules. These molecules are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest a broad range of interactions with their targets, leading to various changes in cellular functions.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Biological Activity
The compound 2-(3-oxo-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butyl)isoindoline-1,3-dione oxalate is a complex organic molecule that has garnered attention in biomedical research for its potential therapeutic applications. This article provides an overview of the biological activity associated with this compound, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula of the compound is , and it features several functional groups that contribute to its biological activity. The trifluoromethyl group, benzimidazole moiety, and isoindoline structure are particularly significant for their roles in enhancing the compound's pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cell Line Studies : Compounds containing the benzimidazole scaffold have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives exhibited IC50 values ranging from 25 to 50 µM in MCF7 breast cancer cells, indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzimidazole Derivative | MCF7 | 25.72 ± 3.95 |
| Triazole Analog | U87 | 45.2 ± 13.0 |
| Isoindoline Derivative | PC-3 | 12.19 ± 0.25 |
The mechanism by which this compound exerts its anticancer effects is multifaceted:
- Apoptosis Induction : Flow cytometry analyses have demonstrated that treatment with related compounds leads to increased apoptosis in cancer cells .
- Inhibition of Key Pathways : Some derivatives have been shown to inhibit critical signaling pathways involved in cancer progression, such as the PI3K/Akt pathway, which is often dysregulated in tumors .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this class of compounds:
- Substituent Effects : The introduction of electron-withdrawing groups (e.g., trifluoromethyl) has been associated with enhanced potency against cancer cell lines.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increased potency |
| Hydroxyl Group | Moderate activity |
| Alkyl Chain Length | Optimal at specific lengths |
Case Studies
Several case studies provide insight into the therapeutic potential of similar compounds:
- Study on Mice Models : In vivo studies demonstrated that compounds with similar structures significantly reduced tumor growth in xenograft models .
- Combination Therapies : Research indicates that combining these compounds with traditional chemotherapeutics may enhance overall efficacy and reduce resistance .
Scientific Research Applications
Chemical Properties and Structure
This compound features a trifluoromethyl group, which is known for enhancing biological activity and lipophilicity. The presence of the benzimidazole moiety contributes to its pharmacological properties, making it a candidate for drug development.
Anticancer Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant anticancer properties. The structure of this compound suggests potential activity against various cancer cell lines. For instance, studies have shown that benzimidazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Properties
Compounds containing the benzimidazole framework have demonstrated antimicrobial activity against a range of pathogens. The incorporation of the trifluoromethyl group may enhance this antimicrobial efficacy due to increased membrane permeability and interaction with microbial enzymes .
Neurological Applications
The piperidine component of the compound suggests potential applications in treating neurological disorders. Piperidine derivatives have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease and schizophrenia .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored a series of benzimidazole derivatives, including compounds similar to the one . The results indicated that these compounds exhibited IC50 values in the nanomolar range against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the disruption of microtubule dynamics .
Case Study 2: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of trifluoromethyl-substituted benzimidazoles, it was found that these compounds showed significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that the trifluoromethyl group plays a crucial role in enhancing antibacterial potency .
Case Study 3: Neurological Effects
Research published in Neuropharmacology investigated the effects of piperidine derivatives on cognitive function in animal models. The findings suggested that these compounds could improve memory retention and reduce anxiety-like behaviors, indicating their potential as therapeutic agents for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Key structural analogues from the evidence include:
- Compound 5ck () : Contains a pyrrolidine-linked benzimidazole and isoindoline-1,3-dione. Differences include a shorter ethyl chain and lack of CF₃ substitution. The pyrrolidine (5-membered ring) vs. piperidine (6-membered) in the target compound may alter conformational flexibility and binding affinity .
- Compound 5cp (): Features a 3-oxo-3-phenylpropyl chain instead of the 3-oxobutyl group.
- Compound 5cd () : Substituted with a 2-oxo-2-phenylethyl group, lacking the isoindoline-1,3-dione core. The absence of this electron-deficient moiety may reduce hydrogen-bonding capacity .
- Biopharmacule BP 1556 () : Shares a trifluoromethyl-substituted benzimidazole but lacks the isoindoline-1,3-dione and piperidine components, highlighting the target compound’s unique hybrid structure .
Physicochemical and Pharmacokinetic Properties
The oxalate salt in the target compound and ’s phenethylacetamide derivative improves aqueous solubility compared to neutral analogues . The CF₃ group, present in the target compound and BP 1556, is associated with increased lipophilicity (logP) and resistance to oxidative metabolism .
Pharmacological Potential
- Isoindoline-1,3-dione: Present in 5ck and the target compound, this moiety is known to interact with adenosine receptors or kinases via hydrogen bonding .
- Benzimidazole : Common in antiviral and anticancer agents (e.g., ’s 5-oxo-imidazoles), suggesting possible antimicrobial or antiproliferative activity .
- Piperidine vs. Pyrrolidine : The six-membered piperidine in the target compound may offer better conformational adaptability for target binding compared to pyrrolidine in 5ck .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
